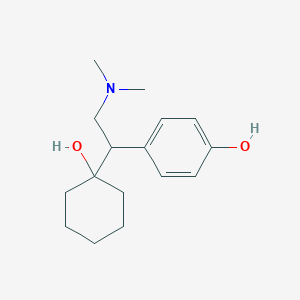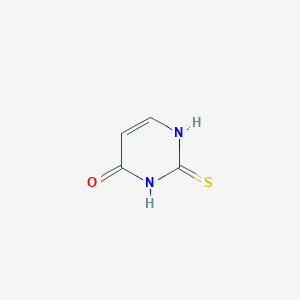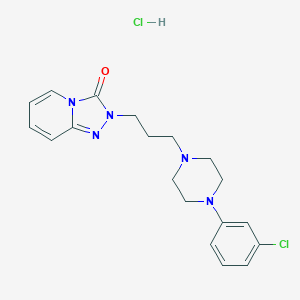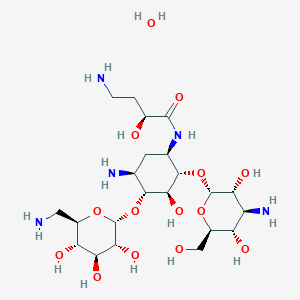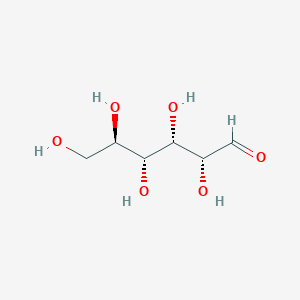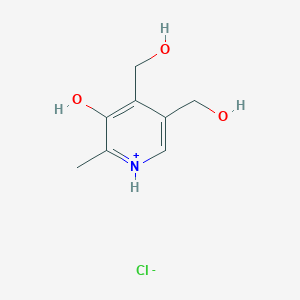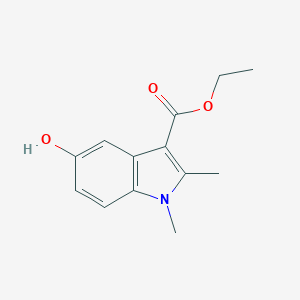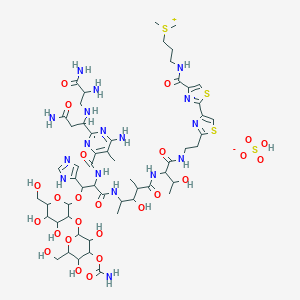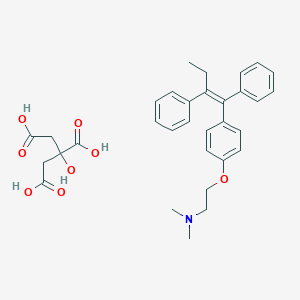
Citrate de tamoxifène
Vue d'ensemble
Description
Le citrate de tamoxifène est un modulateur sélectif des récepteurs des œstrogènes largement utilisé dans le traitement et la prévention du cancer du sein. Il est particulièrement efficace contre les cancers du sein positifs aux récepteurs des œstrogènes. Le this compound agit en se liant aux récepteurs des œstrogènes, inhibant ainsi les actions prolifératives des œstrogènes sur l’épithélium mammaire .
Applications De Recherche Scientifique
Tamoxifen citrate has a wide range of scientific research applications:
- Chemistry: Used as a model compound for studying selective estrogen receptor modulators.
- Biology: Employed in research on estrogen receptor signaling pathways.
- Medicine: Widely used in clinical trials for breast cancer treatment and prevention.
- Industry: Utilized in the formulation of various pharmaceutical products .
Mécanisme D'action
Le citrate de tamoxifène exerce ses effets en inhibant de manière compétitive la liaison des œstrogènes à leur récepteur. Cette inhibition entraîne une diminution du facteur de croissance tumorale alpha et de l’insuline-like growth factor 1, et une augmentation de la globuline liant les hormones sexuelles. Ces changements entraînent une réduction de l’activité de l’ADN polymérase, une altération de l’utilisation de la thymidine et un blocage de l’absorption de l’estradiol, inhibant finalement la croissance des cellules cancéreuses du sein positives aux récepteurs des œstrogènes .
Composés similaires :
- Raloxifène : Un autre modulateur sélectif des récepteurs des œstrogènes utilisé pour l’ostéoporose et la prévention du cancer du sein.
- Toremifène : Similaire au tamoxifène, utilisé dans le traitement du cancer du sein.
- Fulvestrant : Un antagoniste des récepteurs des œstrogènes utilisé dans le cancer du sein métastatique positif aux récepteurs hormonaux .
Unicité : Le this compound est unique en raison de son double rôle d’antagoniste des récepteurs des œstrogènes dans les tissus mammaires et d’agoniste dans d’autres tissus comme l’endomètre. Cette double action le rend particulièrement efficace dans le traitement et la prévention du cancer du sein .
Analyse Biochimique
Biochemical Properties
Tamoxifen citrate’s antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as the breast . It is metabolized into several metabolites, including 4-hydroxytamoxifen and N-desmethyltamoxifen, which also exhibit antiestrogenic properties .
Cellular Effects
Tamoxifen citrate inhibits the proliferation and induces apoptosis of breast cancer cells by estrogen receptor-dependent modulation of gene expression . It also has nongenomic effects, such as inducing a rapid mitochondrial death program in breast cancer cells at pharmacological concentrations .
Molecular Mechanism
Tamoxifen citrate functions as an antagonist of estrogen receptor alpha (ERα). It competes with 17β-estradiol (E2) at the receptor site, blocking the promotional role of E2 in breast cancer, and binds to DNA after metabolic activation to initiate carcinogenesis . It can also activate ERα36, a truncated isoform of ERα66 located on the cytoplasmic membrane of breast cancer cells, leading to the activation of MAPK, AKT, and other signaling pathways .
Temporal Effects in Laboratory Settings
Tamoxifen citrate’s effects change over time in laboratory settings. For instance, tamoxifen citrate and its metabolites exert a dual effect: at low concentrations, they inhibit cell proliferation, while at high concentrations, they exhibit cytotoxic activity .
Dosage Effects in Animal Models
The effects of tamoxifen citrate vary with different dosages in animal models. For instance, a study found that 3 mg of tamoxifen citrate administered orally for five consecutive days provides maximal reporter induction with minimal adverse effects in vivo .
Metabolic Pathways
Tamoxifen citrate is involved in several metabolic pathways. It is metabolized into several metabolites, including 4-hydroxytamoxifen and N-desmethyltamoxifen, which also exhibit antiestrogenic properties .
Transport and Distribution
Tamoxifen citrate is administered orally and is distributed within cells and tissues . Its distribution is influenced by its metabolic transformation into several metabolites .
Subcellular Localization
Tamoxifen citrate can localize in various subcellular compartments. For instance, tamoxifen citrate treatment can induce a rapid nuclear localization of ERK, a key protein in the MAPK signaling pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le citrate de tamoxifène peut être synthétisé par un processus en plusieurs étapes. L’étape initiale implique la réaction du 1,2-diphényl-1-butène-1-ol avec le 4-(2-chloroéthoxy)phénol en présence d’une base pour former le tamoxifène. Ceci est suivi par la réaction du tamoxifène avec l’acide citrique pour former le this compound .
Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en dissolvant le tamoxifène dans un solvant organique tel que le diméthylformamide, suivi de l’ajout d’acide citrique. Le mélange est ensuite refroidi pour précipiter le this compound, qui est filtré et séché .
Analyse Des Réactions Chimiques
Types de réactions : Le citrate de tamoxifène subit diverses réactions chimiques, notamment :
Oxydation : Le tamoxifène peut être oxydé pour former des métabolites tels que le N-déméthyltamoxifène et le 4-hydroxytamoxifène.
Réduction : Les réactions de réduction peuvent convertir le tamoxifène en ses alcools correspondants.
Substitution : Des réactions de substitution peuvent se produire au niveau du groupe hydroxyle phénolique.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent les enzymes du cytochrome P450.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme les halogénures d’alkyle peuvent faciliter les réactions de substitution.
Principaux produits :
- N-déméthyltamoxifène
- 4-hydroxytamoxifène
- Alcools de tamoxifène
4. Applications de la recherche scientifique
Le this compound a un large éventail d’applications en recherche scientifique :
- Chimie : Utilisé comme composé modèle pour étudier les modulateurs sélectifs des récepteurs des œstrogènes.
- Biologie : Employé dans la recherche sur les voies de signalisation des récepteurs des œstrogènes.
- Médecine : Largement utilisé dans les essais cliniques pour le traitement et la prévention du cancer du sein.
- Industrie : Utilisé dans la formulation de divers produits pharmaceutiques .
Comparaison Avec Des Composés Similaires
- Raloxifene: Another selective estrogen receptor modulator used for osteoporosis and breast cancer prevention.
- Toremifene: Similar to tamoxifen, used in the treatment of breast cancer.
- Fulvestrant: An estrogen receptor antagonist used in hormone receptor-positive metastatic breast cancer .
Uniqueness: Tamoxifen citrate is unique due to its dual role as both an estrogen receptor antagonist in breast tissue and an agonist in other tissues such as the endometrium. This dual action makes it particularly effective in the treatment and prevention of breast cancer .
Propriétés
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZYTYWMLGAPFJ-OQKDUQJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10540-29-1 (Parent) | |
| Record name | Tamoxifen citrate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021301 | |
| Record name | Tamoxifen citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54965-24-1 | |
| Record name | Tamoxifen citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54965-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tamoxifen citrate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamoxifen citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tamoxifen citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tamoxifen citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAMOXIFEN CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FRV7310N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




